
Bis(8-quinolinolato)zinc(II) hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(8-quinolinolato)zinc(II) hydrate: is a coordination compound with the chemical formula C18H12N2O2Zn·xH2O zinc 8-quinolinolate and is recognized for its unique properties, including its role as an electroluminescent material. This compound is typically found as a yellow to brown to dark green powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(8-quinolinolato)zinc(II) hydrate generally involves the reaction of zinc salts with 8-hydroxyquinoline. The reaction is typically carried out in an aqueous or alcoholic medium. The zinc salt, such as zinc acetate or zinc chloride, reacts with 8-hydroxyquinoline under controlled pH conditions to form the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(8-quinolinolato)zinc(II) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ligand exchange reactions where the 8-quinolinolato ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents or ligands under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state zinc complexes.
Reduction: Formation of lower oxidation state zinc complexes.
Substitution: Formation of new coordination complexes with different ligands.
Scientific Research Applications
Bis(8-quinolinolato)zinc(II) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of Bis(8-quinolinolato)zinc(II) hydrate involves its interaction with molecular targets through coordination chemistry. The zinc ion in the complex can interact with various biological molecules, influencing their function. The 8-quinolinolato ligands can also participate in electron transfer processes, contributing to the compound’s electroluminescent properties. The pathways involved include coordination to metal centers and participation in redox reactions .
Comparison with Similar Compounds
- Zinc 8-hydroxyquinolinate
- Zinc oxinate
- Bis(8-hydroxyquinolinato)zinc
Comparison: Bis(8-quinolinolato)zinc(II) hydrate is unique due to its specific coordination environment and the presence of water molecules in its structure. This hydration can influence its solubility, stability, and reactivity compared to its anhydrous counterparts. Additionally, its electroluminescent properties make it particularly valuable in the electronics industry, distinguishing it from other similar zinc complexes .
Properties
IUPAC Name |
quinolin-8-ol;zinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O.Zn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;;/h2*1-6,11H;1H2; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFIDCABEUGIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13978-85-3 |
Source


|
| Record name | Zinc, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(quinolin-8-olato-N1,O8)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
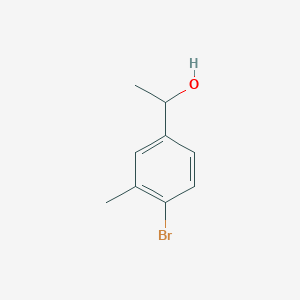
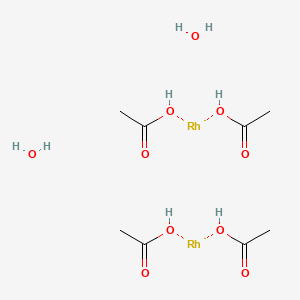
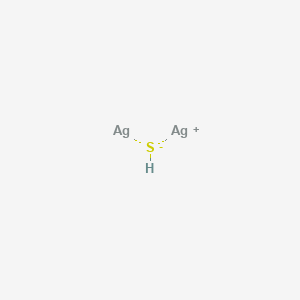
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)
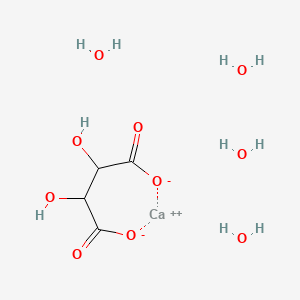
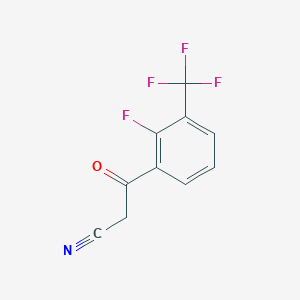
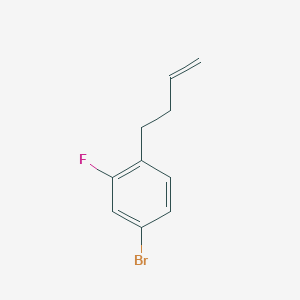
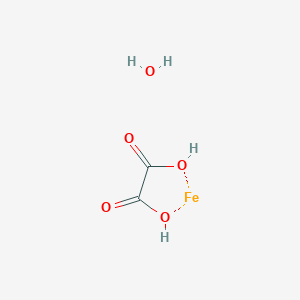
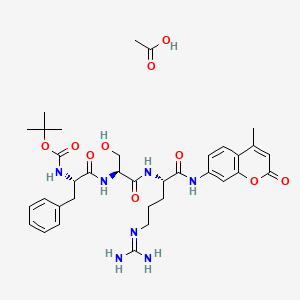
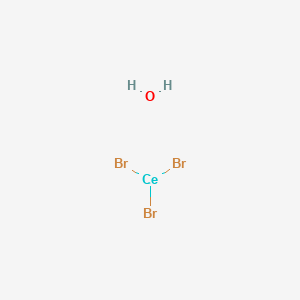

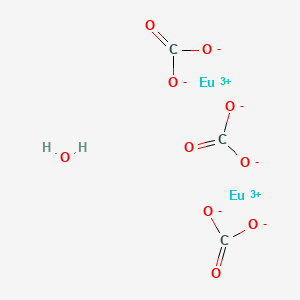
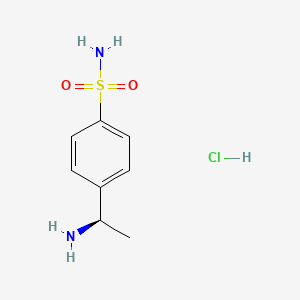
![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)
